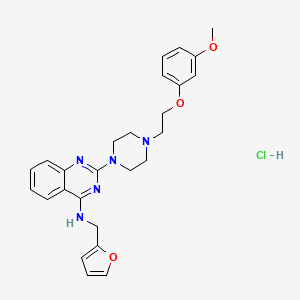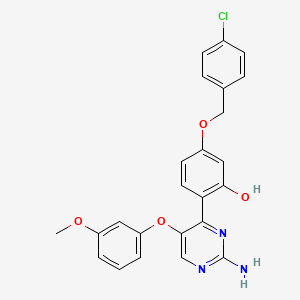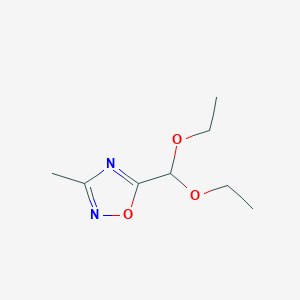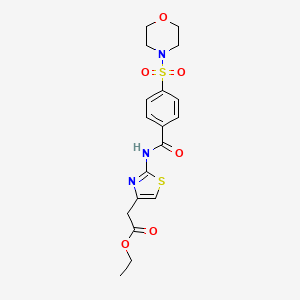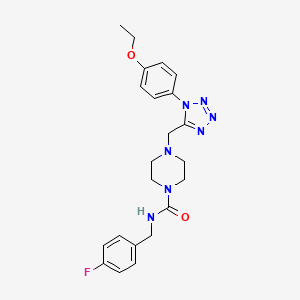
N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as antimicrobial compounds. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have shown promising antibacterial properties against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves heterocyclization reactions. For example, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives is achieved by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Although the specific synthesis route for "N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as condensation reactions involving appropriate hydrazides and isocyanates or other suitable precursors.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups that influence the compound's properties and biological activity. For instance, the crystal structure of a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings, as well as hydrogen bond interactions that extend through a 3D network . Such structural features are crucial for the biological activity and stability of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify the compound or to synthesize related structures. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are often used to introduce new functional groups that can enhance the compound's pharmacological profile or to create new derivatives for further evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Additionally, the electronic structure and solvent effects on structural parameters can be studied using computational methods like density functional theory (DFT), which provides insights into the electrophilic and nucleophilic regions of the molecular surface . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide analogs, have been explored extensively. These compounds are synthesized through reactions involving various starting materials, such as aryl methyl ketones, and undergo processes like cyclocondensation with hydrazine hydrate. The structural elucidation of these compounds relies on analytical and spectroscopic techniques including IR, MS, 1H-NMR, and 13C-NMR, confirming their complex architectures and functional groups (Hassan, Hafez, & Osman, 2014; Milosevic et al., 2015).
Cytotoxicity and Antimicrobial Evaluation
Several studies have evaluated the cytotoxic and antimicrobial properties of pyrazole derivatives. These compounds have been screened for in vitro cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, showing promising results. Additionally, antimicrobial evaluations have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting the potential therapeutic applications of these compounds (Altalbawy, 2013; Pitucha et al., 2011).
Molecular Docking and Dynamics
The design and biological activity of substituted pyrazole amide derivatives, including analogs of N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, have been investigated through structure-guided optimization methods. Molecular docking and dynamics studies have been employed to predict the interaction of these compounds with biological targets, such as the EcR/USP receptor, providing insights into their potential as insecticidal agents (Deng et al., 2016).
Corrosion Protection
Research has also been conducted on the application of carbohydrazide-pyrazole compounds for corrosion protection. These studies have demonstrated the effectiveness of such compounds in inhibiting the corrosion of metals in acidic solutions, suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-15-7-3-2-6-12(15)13-9-14(19-18-13)16(20)17-10-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMNPRDQXIGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

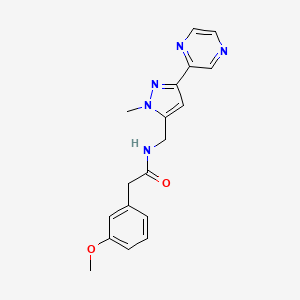
![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)
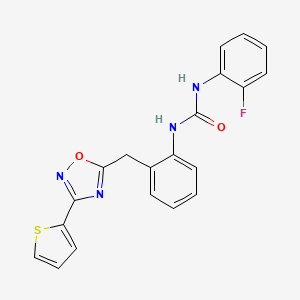
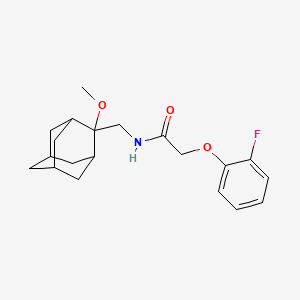
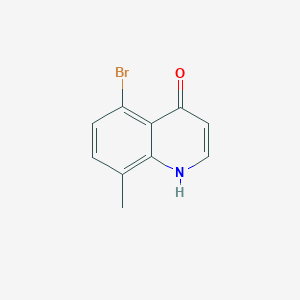
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

